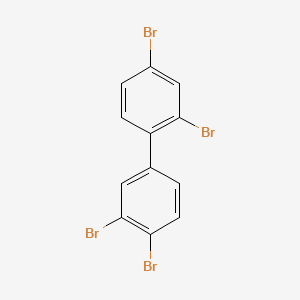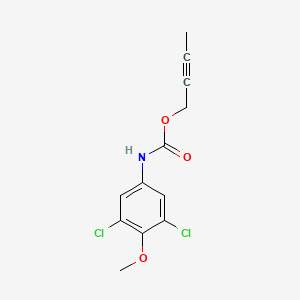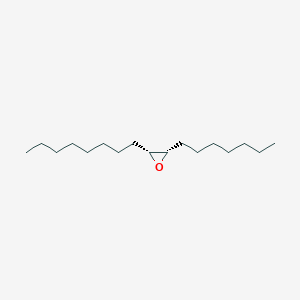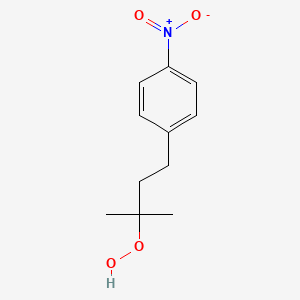
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol is an organic compound characterized by the presence of a peroxol group attached to a butane chain with a nitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)butane-2-peroxol typically involves the reaction of 4-nitrophenylbutane with a suitable peroxide source under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the peroxol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrophenyl group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrophenyl oxides, while reduction can produce nitrophenylamines.
Applications De Recherche Scientifique
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)butane-2-peroxol involves its interaction with molecular targets through its peroxol and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-nitrosopropane: An organic compound with a similar nitrophenyl group but different overall structure.
4-Nitrophenylbutane: A related compound lacking the peroxol group.
Uniqueness
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol is unique due to the presence of both the peroxol and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
85981-58-4 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-(3-hydroperoxy-3-methylbutyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO4/c1-11(2,16-15)8-7-9-3-5-10(6-4-9)12(13)14/h3-6,15H,7-8H2,1-2H3 |
Clé InChI |
TVCHABDWNZPZJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=C(C=C1)[N+](=O)[O-])OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
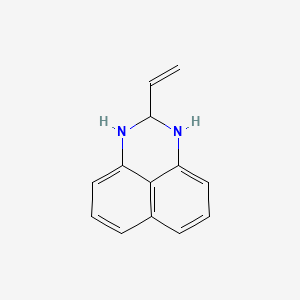
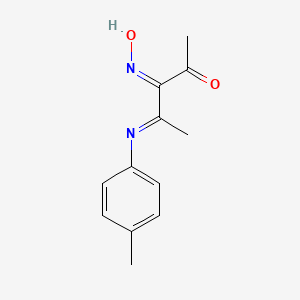
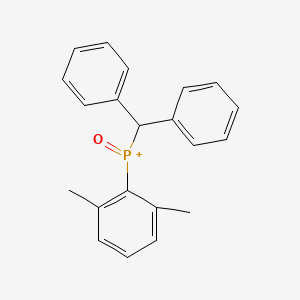

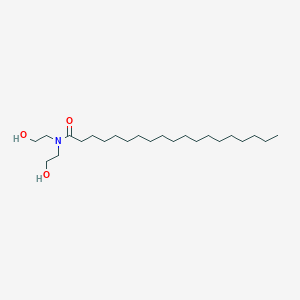
phosphanium bromide](/img/structure/B14411984.png)

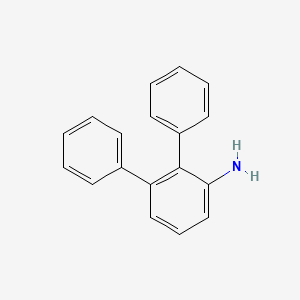
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
